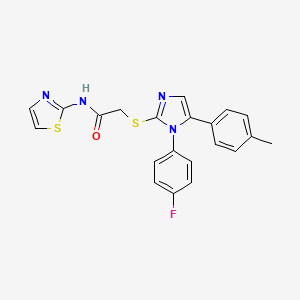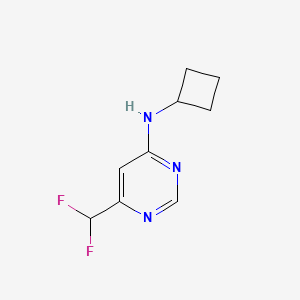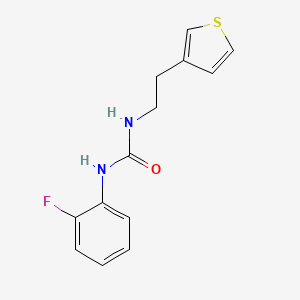
2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide, also known as ITB-301, is a novel small molecule that has been synthesized for potential use in scientific research. This compound is of interest due to its potential to modulate various biological pathways, making it a promising candidate for further investigation.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects could be diverse, depending on the specific targets and pathways involved.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is its ability to modulate various biological pathways, making it a promising candidate for further investigation. However, one limitation is the need for further research to fully understand its potential therapeutic applications, as well as any potential side effects or limitations.
Zukünftige Richtungen
There are several future directions for the investigation of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide, including further research into its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, further investigation into its mechanism of action and biochemical and physiological effects may lead to a better understanding of its potential uses and limitations.
Synthesemethoden
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide involves a multi-step process that begins with the reaction of 1H-indole-3-carboxaldehyde with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base. This reaction yields the intermediate 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with benzyl bromide in the presence of a base to yield the final product, 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide.
Wissenschaftliche Forschungsanwendungen
- Forscher haben 2-((1H-Indol-3-yl)thio)-N-phenyl-acetamide als potente Inhibitoren von SARS-CoV-2 RdRp identifiziert. Diese Verbindungen weisen eine geringe Zytotoxizität und Resistenz gegenüber viraler Exoribonuklease auf .
- Neben SARS-CoV-2 zielen diese Verbindungen auch auf die RdRp von RSV und IAV ab. Diese duale Inhibitionspotenzial macht sie wertvoll für die Bekämpfung von Atemwegsinfektionen .
- Obwohl es nicht direkt mit der antiviralen Aktivität zusammenhängt, ist es erwähnenswert, dass einige Derivate dieser Verbindung auf ihre zytotoxischen Wirkungen auf Krebszellen untersucht wurden. Weitere Studien sind erforderlich, um ihr Potenzial in der Krebstherapie zu untersuchen .
- Die Synthese von Indolderivaten, einschließlich dieser Verbindung, ist weiterhin ein interessantes Gebiet der pharmazeutischen Chemie .
- Angesichts der anhaltenden Pandemie geht die Suche nach wirksamen antiviralen Therapeutika weiter. Verbindungen wie 2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamid bieten Hoffnung in diesem Unterfangen .
Antivirale Aktivität gegen SARS-CoV-2 RdRp
Duale Inhibition von respiratorischem Synzytialvirus (RSV) und Influenza-A-Virus (IAV)
Krebsforschung
Indolderivate und Synthese
Kontext der COVID-19-Pandemie
Biochemische Analyse
Biochemical Properties
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, where it acts as an inhibitor . This interaction inhibits the synthesis of viral RNA, thereby impeding viral replication. The compound’s indole and triazole rings facilitate binding to the active site of RdRp, enhancing its inhibitory effect.
Cellular Effects
The effects of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide on cellular processes are profound. It influences cell signaling pathways, particularly those involved in antiviral responses. By inhibiting RdRp, the compound disrupts viral replication, leading to reduced viral load in infected cells . Additionally, it may affect gene expression related to immune responses, enhancing the cell’s ability to combat viral infections.
Molecular Mechanism
At the molecular level, 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RdRp, inhibiting its activity and preventing RNA synthesis . This inhibition is facilitated by the compound’s structural components, which allow it to fit snugly into the enzyme’s active site, blocking its function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against RdRp for extended periods Degradation products may form over time, potentially reducing its efficacy
Dosage Effects in Animal Models
The effects of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide vary with dosage in animal models. At therapeutic doses, the compound effectively inhibits viral replication without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, affecting its bioavailability and half-life. The compound’s metabolites may also exhibit biological activity, contributing to its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is transported and distributed via specific transporters and binding proteins . It accumulates in tissues with high metabolic activity, such as the liver and kidneys. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets effectively.
Subcellular Localization
The subcellular localization of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is critical for its activity. It predominantly localizes in the cytoplasm, where it interacts with RdRp and other viral components . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its antiviral efficacy.
Eigenschaften
IUPAC Name |
N-benzyl-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-25-19(16-12-21-17-10-6-5-9-15(16)17)23-24-20(25)27-13-18(26)22-11-14-7-3-2-4-8-14/h2-10,12,21H,11,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPGJTTZVHFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)
![N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2589747.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2589748.png)

![Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2589752.png)
![(E)-N,N-dimethyl-N'-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2589753.png)



![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)

![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)

